molecular formula C16H21N3O2 B5356212 N,3,3-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide

N,3,3-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide

Cat. No.: B5356212
M. Wt: 287.36 g/mol
InChI Key: JHFWSABVEJFTLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,3,3-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide is a chemical compound that belongs to the class of oxadiazole derivatives. It is commonly referred to as TPOXX and has gained significant attention in recent years due to its potential use in the treatment of various viral infections.

Mechanism of Action

TPOXX inhibits the viral DNA replication process by targeting the viral DNA polymerase enzyme. It does this by binding to a specific site on the enzyme, which prevents it from incorporating nucleotides into the growing DNA chain. This results in the termination of the viral DNA replication process, thereby inhibiting viral replication and spread.
Biochemical and Physiological Effects:
TPOXX has been shown to have minimal toxicity in animal studies, indicating its potential as a safe and effective antiviral agent. It is rapidly absorbed and distributed throughout the body, with a half-life of approximately 20 hours. TPOXX is primarily metabolized in the liver and excreted in the urine, with no significant accumulation in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of TPOXX is its potent antiviral activity against poxviruses, which makes it a promising candidate for the treatment of poxvirus infections. However, TPOXX has limited activity against other viral families, which limits its potential use as a broad-spectrum antiviral agent. Additionally, the high cost of production and the need for careful optimization of reaction conditions during synthesis can be a limitation for lab experiments.

Future Directions

There are several future directions for TPOXX research, including the development of more efficient synthesis methods and the investigation of its potential use in combination with other antiviral agents. Additionally, further studies are needed to determine the safety and efficacy of TPOXX in human clinical trials, which will be critical for its eventual approval as a therapeutic agent.
Conclusion:
In conclusion, TPOXX is a promising antiviral agent with potent activity against poxviruses. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed in this paper. Future research directions include the development of more efficient synthesis methods, investigation of its potential use in combination with other antiviral agents, and clinical trials to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of TPOXX involves the reaction between 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde and 3,3-dimethylbutan-1-amine in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of TPOXX as the final product. The synthesis of TPOXX is a multistep process that requires careful optimization of reaction conditions to obtain a high yield of the desired product.

Scientific Research Applications

TPOXX has been extensively studied for its potential use in the treatment of various viral infections, including poxvirus infections such as monkeypox and smallpox. In vitro studies have shown that TPOXX exhibits potent antiviral activity against poxviruses by inhibiting the viral DNA replication process. Furthermore, TPOXX has been shown to be effective in animal models of poxvirus infection, indicating its potential as a therapeutic agent.

Properties

IUPAC Name

N,3,3-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-16(2,3)10-14(20)19(4)11-13-17-15(18-21-13)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFWSABVEJFTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N(C)CC1=NC(=NO1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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